molecular formula C5H9ClF3NO B11757507 (S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine hcl

(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine hcl

Cat. No.: B11757507
M. Wt: 191.58 g/mol
InChI Key: ONQJQOAQKIYIHN-WCCKRBBISA-N
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Description

(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine hydrochloride is a chiral amine compound with a trifluoromethyl group and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Chiral Amine Formation: The chiral amine can be introduced through asymmetric synthesis or chiral resolution techniques.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxetane ring or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and sulfonates are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and oxetane ring contribute to its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Oxetan-3-YL)ethan-1-amine: A structurally similar compound without the trifluoromethyl group.

    2,2,2-Trifluoroethylamine: Lacks the oxetane ring but contains the trifluoromethyl group.

    Oxetane derivatives: Various oxetane-containing compounds with different substituents.

Uniqueness

(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine hydrochloride is unique due to the combination of the trifluoromethyl group and the oxetane ring, which imparts distinct physicochemical properties and biological activities. This combination enhances its potential as a valuable intermediate in drug discovery and development.

Properties

Molecular Formula

C5H9ClF3NO

Molecular Weight

191.58 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(oxetan-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(9)3-1-10-2-3;/h3-4H,1-2,9H2;1H/t4-;/m0./s1

InChI Key

ONQJQOAQKIYIHN-WCCKRBBISA-N

Isomeric SMILES

C1C(CO1)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

C1C(CO1)C(C(F)(F)F)N.Cl

Origin of Product

United States

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